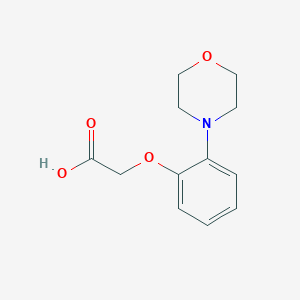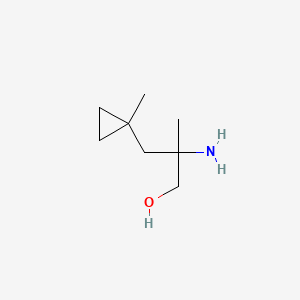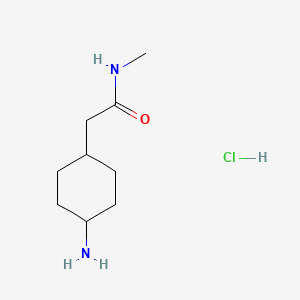
2-(4-aminocyclohexyl)-N-methylacetamidehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-aminocyclohexyl)-N-methylacetamidehydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a cyclohexyl ring with an amino group at the 4-position, an N-methylacetamide group, and a hydrochloride salt. Its structural features make it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-aminocyclohexyl)-N-methylacetamidehydrochloride typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a series of cyclization reactions starting from simple precursors like cyclohexanone.
Introduction of the Amino Group: The amino group at the 4-position can be introduced via amination reactions using reagents such as ammonia or amines.
N-Methylation: The N-methylacetamide group is introduced through methylation reactions using methylating agents like methyl iodide.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2-(4-aminocyclohexyl)-N-methylacetamidehydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
Oxidation Products: Nitro or nitroso derivatives.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-aminocyclohexyl)-N-methylacetamidehydrochloride has a wide range of applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor-ligand interactions.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: As an intermediate in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-(4-aminocyclohexyl)-N-methylacetamidehydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the N-methylacetamide group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-(4-aminocyclohexyl)-N-methylacetamide
- 2-(4-aminocyclohexyl)-N-ethylacetamide
- 2-(4-aminocyclohexyl)-N-propylacetamide
Uniqueness
2-(4-aminocyclohexyl)-N-methylacetamidehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
特性
分子式 |
C9H19ClN2O |
|---|---|
分子量 |
206.71 g/mol |
IUPAC名 |
2-(4-aminocyclohexyl)-N-methylacetamide;hydrochloride |
InChI |
InChI=1S/C9H18N2O.ClH/c1-11-9(12)6-7-2-4-8(10)5-3-7;/h7-8H,2-6,10H2,1H3,(H,11,12);1H |
InChIキー |
ILZZJEFIMHJTPV-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)CC1CCC(CC1)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(Morpholin-4-yl)cyclopropyl]methanolhydrochloride](/img/structure/B15320504.png)
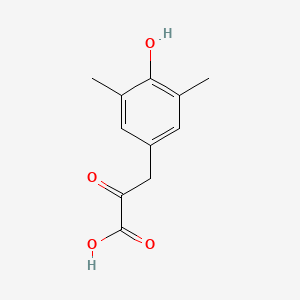
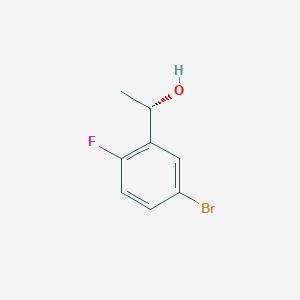
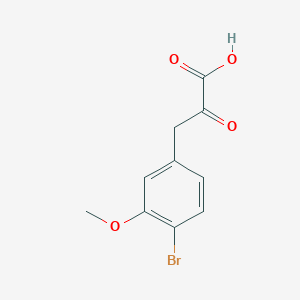

![2-chloro-5H,7H-thieno[3,4-b]pyridine-3-carbonitrile](/img/structure/B15320546.png)
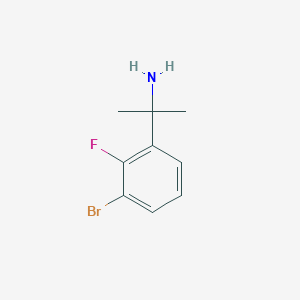

![1-[4-(Pyrrolidin-1-yl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B15320570.png)

